Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl 2,3-Dioxo-2,3-Dihydrospiro[Indene-1,4-Piperidine]-1-Carboxylate is a complex organic compound. It is a spiro-heterocyclic system containing a 1,2,4-triazolidine moiety . The structure of a typical product was confirmed by X-ray crystallography .
Synthesis Analysis
The synthesis of this compound involves a one-pot process via 1,3-dipolar cycloaddition reaction of azomethine ylides (generated in situ from α-amino acids and ninhydrin) with diisopropyl azodicarboxylate in 50% aqueous MeOH at room temperature . After 10 hours, the desired product was isolated in 52% yield .Molecular Structure Analysis
The molecular structure of this compound exhibits dynamic NMR effects, which were attributed to the fast positional change of the ester groups and their interaction with N–H as well as with methylene protons, and restricted bond rotation of the carbamate groups . The calculated free-energy of activation (Δ G#) for these dynamic processes are 64±2 kJ mol −1 and 55±2 kJ mol −1, respectively .Chemical Reactions Analysis
The compound is involved in the 1,3-dipolar cycloaddition reaction of electron-deficient alkenes with azomethine ylides, generated in situ by decarboxylative condensation of cyclic ketones and l-proline . This provides an effective tool to access spiroheterocyclic systems .Applications De Recherche Scientifique
Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors
This research discusses the synthesis of spiropiperidine lactam-based inhibitors of acetyl-CoA carboxylase, using a novel synthetic strategy. The study focuses on the creation of pyrazolo-fused spirolactams, which are useful in the synthesis of novel ACC inhibitors (Huard et al., 2012).
Synthesis of a Key Intermediate in Biologically Active Compounds
This study outlines the synthesis of a compound that is a crucial intermediate in many biologically active compounds, including crizotinib. The synthesis involves a three-step process starting from tert-butyl-4-hydroxypiperdine-1-carboxylate (Kong et al., 2016).
Creation of Novel Spirocompounds
This paper details a method to create new spirocompounds involving N-benzoylglycine and ortho-formylbenzoic acids. These novel compounds were purified and analyzed, showcasing the potential for creating unique chemical structures (Younesi et al., 2009).
X-ray Studies of tert-Butyl 4-Hydroxy-6-Isobutyl-2-Oxopiperidine-1-Carboxylate
This research provides insights into the molecular structure of specific tert-butyl compounds through X-ray studies. It focuses on the molecular packing and hydrogen bond interactions in the crystal structure (Didierjean et al., 2004).
Synthesis of Spiro[indole-3,4′-piperidin]-2-ones
This study explores the synthesis of spiro[indole-3,4′-piperidin]-2-ones, starting from specific piperidine-carboxylic acid. The process involves several steps, including anilide formation and intramolecular cyclization (Freund & Mederski, 2000).
Synthesis of Vandetanib Intermediate
This research discusses the synthesis of a key intermediate of Vandetanib, a known medication. The synthesis process includes acylation, sulfonation, and substitution steps (Wang et al., 2015).
Synthesis of Nociceptin Antagonists Intermediate
This paper presents an efficient synthesis method for a compound that is an intermediate in the synthesis of nociceptin antagonists. It details key steps in the synthesis process, including diastereoselective reduction and isomerization (Jona et al., 2009).
Propriétés
IUPAC Name |
tert-butyl 2',3-dioxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-17(2,3)23-16(22)19-9-8-18(11-15(19)21)10-14(20)12-6-4-5-7-13(12)18/h4-7H,8-11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHQVVXGQJSGBCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC(=O)C3=CC=CC=C32)CC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.